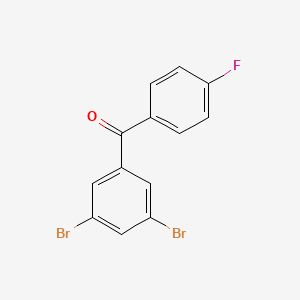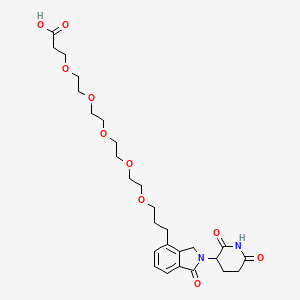
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys(1)-piperazino(4-Me)H-Cys(1)-piperazino(4-Me)4HCl is a synthetic compound that features a cysteine derivative linked to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl typically involves the following steps:
Protection of Cysteine: The cysteine amino group is protected to prevent unwanted reactions.
Formation of Piperazine Derivative: The piperazine moiety is synthesized separately, often involving methylation at the 4-position.
Coupling Reaction: The protected cysteine and piperazine derivatives are coupled under specific conditions to form the desired compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified, often using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Aplicaciones Científicas De Investigación
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
H-Cys(4-MeBzl)-OH: A cysteine derivative with a benzyl group.
H-Cys(4-MeO-Bzl)-OH: A cysteine derivative with a methoxybenzyl group.
Uniqueness
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl is unique due to its specific piperazine substitution, which may confer distinct biological and chemical properties compared to other cysteine derivatives.
Propiedades
Fórmula molecular |
C16H36Cl4N6O2S2 |
|---|---|
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |
Clave InChI |
YPXJOPDHFCBKAH-UEZRWYIOSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
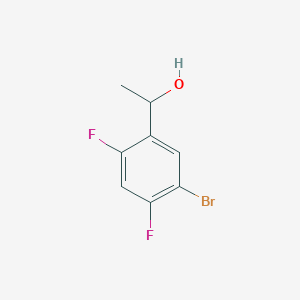
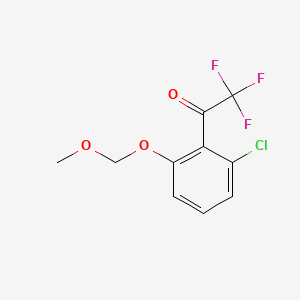
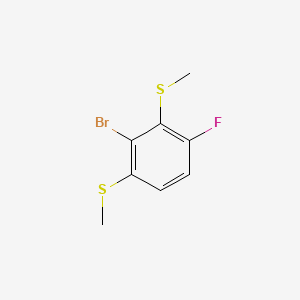
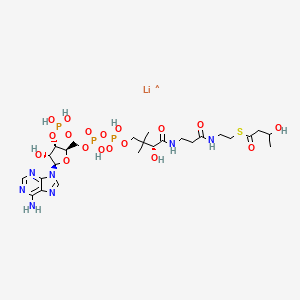
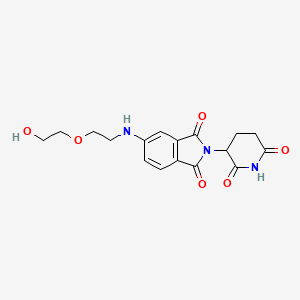
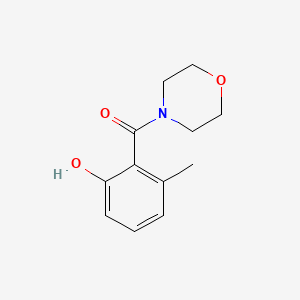
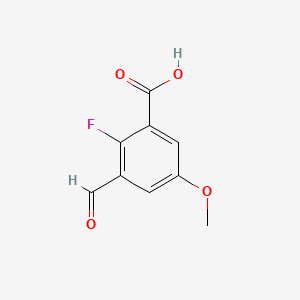
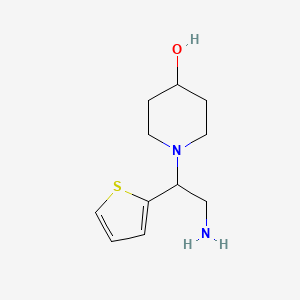
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
